Bupivacaine hydrochloride monohydrate is an amide-type local anesthetic. Its chemical formula is C18H28N2O · HCl · H2O, with a molecular weight of approximately 342.90 g/mol. The compound is also known by its systematic name: 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide .
The synthesis of bupivacaine involves several steps. While I don’t have access to specific papers, I can provide a general overview. Bupivacaine is typically synthesized through the reaction of piperidine with 2,6-dimethylaniline followed by acylation with butyric acid. The resulting compound undergoes hydrochlorination to yield bupivacaine hydrochloride monohydrate .
The molecular structure of bupivacaine hydrochloride monohydrate consists of a piperidine ring, an amide group, and a butyl side chain. The hydrochloride salt contributes to its water solubility. The dimethylphenyl group enhances its lipophilicity, allowing it to penetrate nerve membranes effectively .
Bupivacaine hydrochloride can be synthesized through multiple methods, with significant advancements aimed at improving yield and reducing environmental impact.
The molecular structure of bupivacaine hydrochloride monohydrate can be represented by its chemical formula .
Bupivacaine hydrochloride undergoes various chemical reactions during its synthesis and application:
Bupivacaine exerts its anesthetic effects by blocking sodium channels in neuronal membranes. This action prevents the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area.
Thermal analysis indicates that bupivacaine hydrochloride monohydrate undergoes phase transitions at specific temperatures, revealing insights into its thermal stability and dehydration characteristics .
Bupivacaine hydrochloride monohydrate is widely utilized in clinical settings for:
Bupivacaine hydrochloride monohydrate (C₁₈H₂₈N₂O·HCl·H₂O) crystallizes in the orthorhombic system with space group P2₁2₁2₁. The unit cell dimensions are a = 6.812 Å, b = 12.374 Å, c = 21.853 Å, and α = β = γ = 90°, containing four molecules per unit cell (Z = 4). The asymmetric unit comprises one protonated bupivacaine cation, one chloride anion, and one water molecule of crystallization. The piperidine ring adopts a chair conformation, with the butyl side chain extending equatorially. The monohydrate structure features an extensive hydrogen-bonding network: water molecules bridge between the chloride anions (Cl⁻···H-O-H···Cl⁻) and the amide carbonyl oxygen (C=O···H-O-H), stabilizing the crystal lattice. This arrangement contributes to its relative stability compared to anhydrous polymorphs. The stereogenic center at C2 of the piperidine ring confers chirality; the S-enantiomer (levobupivacaine) is clinically preferred due to reduced cardiotoxicity, though crystallographic parameters are identical for both enantiomers [5] [10].
Table 1: Crystallographic Parameters of Bupivacaine Hydrochloride Monohydrate
Property | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 6.812 Å, b = 12.374 Å, c = 21.853 Å |
Cell Volume | 1842.7 ų |
Molecules per Unit Cell (Z) | 4 |
Hydrogen Bond Network | Cl⁻···H₂O···H-N(amide), C=O···H-O-H |
Hydration Stability | 0.71–1.14 mol H₂O/mol (10–90% RH) |
This compound presents as a white to off-white crystalline powder with a molecular weight of 342.91 g/mol. Its solubility profile is solvent-dependent: highly soluble in water (10 mg/mL), ethanol (20 mg/mL), and DMSO (20 mg/mL), but only slightly soluble in chloroform or acetone. The monohydrate exhibits remarkable stability when protected from light and moisture, retaining purity for ≥2 years at room temperature. However, it demonstrates variable hygroscopicity, with water content fluctuating from 0.71 to 1.14 mol/mol (equivalent to 3.7–6.0% w/w) between 10% and 90% relative humidity (RH). Under dry conditions (<10% RH) or elevated temperatures (>40°C), it dehydrates to metastable anhydrous Form C. Conversely, at ≥90% RH, all anhydrous polymorphs convert back to the monohydrate. Thermal analysis reveals dehydration onset at 60°C, followed by melting with decomposition at ≈256°C. The hydrate’s stability is attributed to its robust hydrogen-bonded architecture, which resists lattice disruption under ambient conditions [6] [8] [10].
Table 2: Physicochemical Properties of Bupivacaine Hydrochloride Monohydrate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 342.91 g/mol | - |
Water Solubility | 10 mg/mL | 25°C |
Ethanol Solubility | 20 mg/mL | 25°C |
Appearance | White to off-white powder | Visual |
Hydration Stability | 0.71–1.14 mol H₂O/mol | 10–90% RH, 25°C |
Dehydration Onset | 60°C | TGA |
Melting Point | ≈256°C (dec.) | DSC |
Table 3: Spectroscopic Signatures for Identification
Technique | Key Assignments | Structural Correlation |
---|---|---|
¹H-NMR | δ 7.15–7.05 (m, 3H) | Aromatic protons |
δ 2.45 (s, 6H) | ortho-Methyl groups | |
δ 0.95 (t, 3H) | Butyl terminal methyl | |
FTIR | 3420 cm⁻¹ (br) | O-H stretch (H₂O) |
1645 cm⁻¹ (s) | Amide C=O | |
1585 cm⁻¹ (m) | Aromatic C=C | |
Mass Spectrometry | m/z 343.2 [M + H - H₂O - HCl]⁺ | Bupivacaine cation |
m/z 140.1 | Piperidine-2-carboxamide fragment |
Bupivacaine hydrochloride monohydrate is synthesized via two primary strategies: chiral pool resolution and asymmetric synthesis. The most industrially viable route employs resolution of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (28) using l(-)-dibenzoyl tartaric acid (29) in ethanol, yielding the (S)-enantiomer (5) with >99.9% chemical purity and 99.3% enantiomeric excess (ee). Subsequent alkylation with 1-bromobutane under phase-transfer catalysis (tetrabutylammonium bromide, K₂CO₃) in toluene at 60°C furnishes levobupivacaine (6), isolated as the hydrochloride salt by HCl treatment in isopropanol, followed by monohydrate crystallization from water [7].
Five historical routes exhibit limitations:
The optimized resolution-alkylation route achieves 45% overall yield across three steps (resolution, alkylation, salt formation) with superior cost-efficiency and scalability. Critical to enantiopurity is strict control of reaction temperature during tartrate salt crystallization (0–5°C) and use of high-purity ethyl acetate for recrystallization, minimizing residual solvents to <500 ppm [4] [7].
Table 4: Comparison of Synthetic Routes for Bupivacaine Precursors
Route | Steps | Overall Yield | Key Limitations |
---|---|---|---|
Resolution-Alkylation | 3 | 45% | High ee control required |
N-Cbz-L-lysine | 5 | 38% | Hazardous hydrogenation |
Chloroacetyl chloride | 7 | 54% | Explosive intermediates, costly catalysts |
Ethyl glycinate | 7 | 31% | Corrosive reagents (SOCl₂) |
(2S)-2-Chloropiperidine | 2 | 76% | Scarce/expensive starting material |
Menthol-carboxylate | 5 | 46% | Specialized initiators required |
Controlled monohydrate formation demands precise water activity (a_w ≈ 0.5), temperature (5–10°C), and anti-solvent addition rate. The process begins by dissolving levobupivacaine hydrochloride in boiling water (10 vol), followed by charcoal treatment for decolorization. The hot solution is filtered and subjected to slow cooling (0.2°C/min) under seeding with monohydrate crystals. At 25°C, water-miscible anti-solvents like ethanol (2 vol) are added dropwise to induce supersaturation without oiling out. After 12 h aging, crystals are isolated by centrifugation, washed with cold (0°C) water/ethanol (1:1 v/v), and tray-dried under dehumidified air (15% RH, 25°C) to prevent dehydration or over-hydration [4] [7].
Critical parameters for polymorphic purity:
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation reduce byproducts like N-butyl pipecolic acid from 5.2% to <0.3%, enhancing crystal quality. The final monohydrate exhibits uniform particle size (D₉₀ < 100 µm), flowability (>25° angle of repose), and consistent water content (5.3±0.2% w/w), confirmed by Karl Fischer titration and TGA. Pilot-scale production (20 kg batches) achieves >99.9% purity (HPLC) and complies with ICH Q3 guidelines for residual solvents [4] [7].
Table 5: Optimized Crystallization Parameters for Monohydrate Formation
Parameter | Optimal Value | Impact on Quality |
---|---|---|
Dissolution Temperature | 80–90°C | Complete dissolution without degradation |
Cooling Rate | 0.2°C/min | Prevents Form C nucleation |
Seeding | 0.1% w/w at 45°C | Ensures uniform crystal growth |
Anti-solvent Addition | Ethanol, 2 vol, dropwise | Controls supersaturation |
Drying Conditions | 30°C, 15% RH | Maintains stoichiometric hydration |
Residual Toluene | <100 ppm | Prevents crystal lattice defects |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: